molecular formula C11H11BrN2O2 B11838161 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one

4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one

Cat. No.: B11838161
M. Wt: 283.12 g/mol
InChI Key: LNTHXTWGNYCEGE-UHFFFAOYSA-N
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Description

4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethyl group, and a naphthyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One common method includes the bromination of a naphthyridinone precursor followed by the introduction of the methoxyethyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-azaindole
  • 4-Bromo-2-hydroxybenzoic acid
  • 4-Bromophenyl ether

Comparison

Compared to these similar compounds, 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one is unique due to its specific structural features, such as the methoxyethyl group and the naphthyridinone core. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

4-bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8-one

InChI

InChI=1S/C11H11BrN2O2/c1-16-7-6-14-5-3-8-9(12)2-4-13-10(8)11(14)15/h2-5H,6-7H2,1H3

InChI Key

LNTHXTWGNYCEGE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CN=C2C1=O)Br

Origin of Product

United States

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